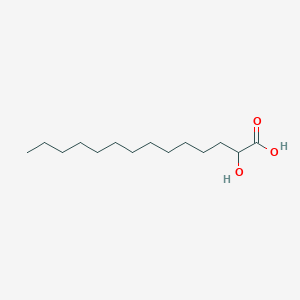

2-Hydroxytetradecanoic acid

Vue d'ensemble

Description

L’acide 2-hydroxymiristique, également connu sous le nom d’acide 2-hydroxytétradécanoïque, est un dérivé d’acide gras à longue chaîne de l’acide myristique. Il se caractérise par la présence d’un groupe hydroxyle en position deux du carbone. Ce composé se trouve dans diverses sources naturelles, notamment le lait de vache, le lait humain et le lait de cheval, ainsi que dans certains fromages et filets de bar .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’acide 2-hydroxymiristique peut être synthétisé par hydroxylation biorégiosélective de l’acide myristique en utilisant des enzymes du cytochrome P450. Ces enzymes catalysent la réaction d’hydroxylation avec une stéréo- et une régiosélectivité élevées, produisant de l’acide (S)-2-hydroxymiristique avec un excès énantiomérique de 94 % .

Méthodes de Production Industrielle : Dans les milieux industriels, le composé peut être produit par cristallisation de l’acide à partir de chloroforme ou de méthanol. Le processus de cristallisation implique la dissolution du composé dans le solvant, puis sa recristallisation, ce qui donne de l’acide 2-hydroxymiristique pur .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide 2-hydroxymiristique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Le groupe acide carboxylique peut être réduit pour former un alcool.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux Produits :

Oxydation : Produit des cétones ou des acides carboxyliques.

Réduction : Produit des alcools.

Substitution : Produit divers dérivés substitués selon le réactif utilisé.

4. Applications de la Recherche Scientifique

L’acide 2-hydroxymiristique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules complexes et comme réactif dans diverses réactions chimiques.

Biologie : Joue un rôle dans l’étude du métabolisme lipidique et la fonction des acides gras dans les systèmes biologiques.

Applications De Recherche Scientifique

Antiviral Activity

2-Hydroxytetradecanoic acid has demonstrated significant antiviral properties. It inhibits the cleavage between enterovirus capsid proteins, which is crucial for viral replication. This mechanism has been explored in various studies focusing on enteroviruses and other viral pathogens, indicating its potential as an antiviral agent in therapeutic applications .

Lipid Metabolism Studies

As a hydroxy fatty acid, this compound plays a role in lipid metabolism. It is metabolically activated to form 2-hydroxymyristoyl-CoA, which is involved in various biochemical pathways. Research indicates that it can influence cellular processes related to fatty acid metabolism, making it a valuable compound in metabolic studies .

Immunological Research

This compound has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its role in immune response modulation has been investigated, particularly regarding how it interacts with pattern recognition receptors to induce innate immune responses . This application is critical for developing vaccines and understanding bacterial pathogenesis.

Surfactant Properties

This compound exhibits surfactant properties due to its amphiphilic nature. It can be utilized in the formulation of emulsifiers and stabilizers in cosmetic and pharmaceutical products. The ability to enhance solubility and stability of formulations makes it a candidate for various industrial applications .

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. Its hydrophilic nature contributes to the degradation process, making it suitable for environmentally friendly packaging solutions and medical devices that require controlled degradation rates .

Case Study 1: Antiviral Mechanism Exploration

A study investigated the antiviral effects of this compound on enteroviruses. The findings revealed that the compound effectively inhibited viral replication by interfering with capsid protein interactions, providing insights into potential therapeutic applications against viral infections.

| Study Reference | Virus Type | Mechanism of Action | Findings |

|---|---|---|---|

| Enterovirus | Capsid protein cleavage inhibition | Significant reduction in viral load |

Case Study 2: Lipid Metabolism Insights

Research focused on the metabolic activation of this compound highlighted its conversion to 2-hydroxymyristoyl-CoA and its implications for fatty acid metabolism regulation. This study provided foundational knowledge for further investigations into metabolic disorders.

Mécanisme D'action

L’acide 2-hydroxymiristique exerce ses effets en étant activé métaboliquement dans les cellules pour former du 2-hydroxymyristoyl-CoA. Ce métabolite est un puissant inhibiteur de la N-myristoyltransférase myristoyl-CoA:protéine, l’enzyme responsable de la N-myristoylation des protéines. Cette inhibition affecte le bon ciblage et la fonction des protéines qui nécessitent une myristoylation pour leur activité .

Composés Similaires :

Acide Myristique : Un acide gras saturé sans groupe hydroxyle en position deux du carbone.

Acide 2-Hydroxydodecanoïque : Un composé similaire avec une chaîne carbonée plus courte.

Acide 2-Hydroxyhexadécanoïque : Un composé similaire avec une chaîne carbonée plus longue.

Unicité : L’acide 2-hydroxymiristique est unique en raison de son placement spécifique du groupe hydroxyle en position deux du carbone, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette structure spécifique lui permet d’agir comme un inhibiteur de la myristoylation des protéines, une caractéristique que ne partagent pas ses analogues .

Comparaison Avec Des Composés Similaires

Myristic Acid: A saturated fatty acid without the hydroxy group at the second carbon position.

2-Hydroxydodecanoic Acid: A similar compound with a shorter carbon chain.

2-Hydroxyhexadecanoic Acid: A similar compound with a longer carbon chain.

Uniqueness: 2-Hydroxymyristic acid is unique due to its specific hydroxy group placement at the second carbon, which imparts distinct chemical and biological properties. This specific structure allows it to act as an inhibitor of protein myristoylation, a feature not shared by its analogs .

Activité Biologique

2-Hydroxytetradecanoic acid, also known as 2-hydroxymyristic acid, is a hydroxy fatty acid with significant biological activities. This compound is structurally characterized by a hydroxyl group on the second carbon of the tetradecanoic acid chain (C14:0). Its biological relevance spans various fields, including microbiology, pharmacology, and biochemistry.

- Chemical Formula : C14H28O3

- Molecular Weight : 256.37 g/mol

- CAS Number : 2507-55-3

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in various research domains:

- Antiviral Properties : The compound has been shown to inhibit the cleavage between enterovirus capsid proteins VP4 and VP2, suggesting potential applications in antiviral therapies .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, specifically through interactions with NF-κB signaling and other immune responses .

- Impact on Bacterial Growth : Studies have demonstrated that this fatty acid can affect the growth and metabolic processes of certain bacteria, including its role in the lipid A component of Gram-negative bacteria such as Salmonella typhimurium and Pseudomonas aeruginosa. The presence of 2-hydroxymyristate in lipid A is crucial for the structural integrity and function of bacterial membranes .

Case Study 1: Antiviral Activity Against Enteroviruses

In a study investigating the antiviral properties of various fatty acids, this compound was identified as an effective inhibitor of enterovirus replication. The mechanism was linked to its ability to disrupt viral protein processing, which is essential for viral assembly and infectivity. This finding opens avenues for developing antiviral agents based on hydroxy fatty acids.

Case Study 2: Modulation of Inflammatory Responses

In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing inflammatory diseases, where excessive cytokine production is detrimental.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Cell Membrane Integrity : As a component of lipid A, it plays a crucial role in maintaining membrane integrity and fluidity in bacterial cells.

- Signal Transduction : It influences several signaling pathways related to inflammation and immune responses, including JAK/STAT and MAPK/ERK pathways .

- Protein Interactions : By inhibiting N-myristoyltransferase (NMT), it disrupts protein myristoylation, which is vital for the proper localization and function of many cellular proteins .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZJYKOZGGEXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862974 | |

| Record name | 2-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxymyristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2507-55-3 | |

| Record name | 2-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxymyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxymyristic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxytetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxymyristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hydroxymyristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.